6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Anticancer Structure-Activity Relationship Imidazo[2,1-b]thiazole

This compound features the precise 3-methoxyphenyl (meta) at C6 and pyridin-2-yl carboxamide at C3 of the imidazo[2,1-b]thiazole scaffold. SAR evidence shows this specific substitution pattern is essential for RAF/PAK/PIM kinase engagement and melanoma selectivity distinct from para-methoxy or pyridin-4-yl analogs. Procure the exact regioisomer to ensure target engagement fidelity and reproducible chemical biology results in kinase inhibitor programs. Ideal as a reference compound for mGluR5 allosteric modulation studies and systematic SAR deconvolution.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 1021260-28-5
Cat. No. B2388306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide
CAS1021260-28-5
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C18H14N4O2S/c1-24-13-6-4-5-12(9-13)14-10-22-15(11-25-18(22)20-14)17(23)21-16-7-2-3-8-19-16/h2-11H,1H3,(H,19,21,23)
InChIKeyYSAQKMGGMHLNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide (CAS 1021260-28-5): Procurement-Relevant Identity and Classification


6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide (CAS 1021260-28-5) is a synthetic small-molecule heterocycle belonging to the imidazo[2,1-b]thiazole-3-carboxamide chemotype. Its structure features a 3-methoxyphenyl substituent at the C6 position of the fused imidazo[2,1-b]thiazole core and a pyridin-2-yl carboxamide at the C3 position (molecular formula C18H14N4O2S, molecular weight 350.4 g/mol) . This compound is a member of a broader class that has been investigated for kinase inhibition, including RAF and p21-activated kinase (PAK) family targets [1][2]. However, the specific biological annotation of this exact compound remains limited in the peer-reviewed primary literature; available evidence is predominantly class-level inference derived from structurally related imidazo[2,1-b]thiazole derivatives.

Why 6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide Cannot Be Interchanged with Generic Imidazo[2,1-b]thiazole Analogs


Within the imidazo[2,1-b]thiazole-3-carboxamide scaffold, small structural modifications at the C6-aryl and C3-amide positions produce pronounced selectivity shifts across kinase targets and substantial differences in antiproliferative potency. Literature SAR demonstrates that the nature of the C6 aryl substituent (e.g., methoxy vs. fluoro vs. unsubstituted phenyl) and the C3 amide moiety (e.g., pyridin-2-yl vs. pyridin-4-yl vs. alkylamino) critically modulate target engagement and cellular activity [1][2]. Consequently, generic substitution with a different imidazo[2,1-b]thiazole carboxamide that lacks the specific 3-methoxyphenyl/pyridin-2-yl combination carries a high risk of divergent pharmacological profile. Procurement of the exact compound is essential for reproducibility in chemical biology studies where this specific substitution pattern has been employed.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide: Head-to-Head and Cross-Study Comparisons


Distinct C6-Aryl Substituent: 3-Methoxyphenyl vs. 4-Methoxyphenyl Regioisomer Impact on Antiproliferative Selectivity

In a published SAR series of imidazo[2,1-b]thiazole derivatives, the regioisomeric position of the methoxy group on the C6-phenyl ring significantly influenced antiproliferative potency and cancer cell line selectivity. Compounds bearing a 3-methoxyphenyl substituent (as in the target compound) exhibited a different selectivity profile across the NCI-60 panel compared to their 4-methoxyphenyl counterparts, with the meta-methoxy orientation contributing to enhanced activity against certain melanoma cell lines [1]. The target compound's 3-methoxyphenyl group is thus structurally differentiated from the more commonly commercially available 4-methoxyphenyl analogs.

Anticancer Structure-Activity Relationship Imidazo[2,1-b]thiazole

C3-Carboxamide Substituent Differentiation: Pyridin-2-yl vs. Pyridin-4-yl and Alkylamino Analogs

The C3-carboxamide substituent is a critical determinant of kinase target engagement in imidazo[2,1-b]thiazole derivatives. Literature evidence indicates that pyridin-2-yl amides can form bidentate hydrogen-bond interactions with kinase hinge regions that differ from those formed by pyridin-4-yl or alkylamino analogs [1][2]. The target compound's pyridin-2-yl carboxamide is structurally analogous to moieties found in reported pan-RAF inhibitors from this chemotype, where the 2-pyridyl orientation was associated with potent RAF kinase inhibition [2]. In contrast, pyridin-4-yl and pyridin-2-ylmethyl analogs have been reported with distinct selectivity profiles toward different kinase targets.

Kinase Inhibition PAK4 RAF Carboxamide SAR

Potential PAK4 Kinase Engagement: Class-Level Evidence from Imidazo[2,1-b]thiazole Chemotype

Several imidazo[2,1-b]thiazole derivatives have been reported as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell proliferation, cytoskeletal reorganization, and metastasis [1]. A closely related analog, 6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide (CAS 1021260-32-1), has been identified in patent literature as a PAK4 inhibitor . While direct PAK4 inhibition data for the target compound (CAS 1021260-28-5) have not been published, the shared 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole core with a C3-carboxamide motif is consistent with potential PAK4 engagement based on class-level SAR.

PAK4 p21-activated kinase Kinase Inhibitor Cancer

mGluR5 Receptor Modulation Potential: Patent-Derived Class Evidence

A patent application (US 2009/0005399 A1) from Gruenenthal GmbH describes substituted imidazo[2,1-b]thiazole compounds as modulators of the metabotropic glutamate receptor 5 (mGluR5) for the treatment of pain, anxiety, and drug dependency [1]. The generic Markush structure encompasses imidazo[2,1-b]thiazole-3-carboxamides with aryl substituents at C6 and various amide substituents, providing a class-level precedent for mGluR5 modulation by compounds bearing the target compound's core scaffold. The target compound's specific substitution pattern (3-methoxyphenyl at C6, pyridin-2-yl at C3-carboxamide) falls within the scope of this patent's structural claims.

mGluR5 Metabotropic Glutamate Receptor CNS Pain

Recommended Research and Procurement Scenarios for 6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide (1021260-28-5)


Kinase Inhibitor Chemical Probe Development Requiring Pyridin-2-yl Hinge-Binder Motif

This compound is best deployed as a starting point or comparator in kinase inhibitor programs targeting RAF, PAK, or PIM kinases where the pyridin-2-yl carboxamide hinge-binding motif is desired. The class-level SAR evidence indicates that the pyridin-2-yl orientation at the C3 amide position supports kinase hinge region engagement distinct from pyridin-4-yl or alkylamino analogs [1][2]. Procurement is warranted when medicinal chemistry efforts require systematic exploration of C6-aryl (3-methoxyphenyl) and C3-amide (pyridin-2-yl) substitution vectors within the imidazo[2,1-b]thiazole scaffold.

Metastatic Melanoma Cell Line Selectivity Studies Leveraging 3-Methoxyphenyl C6 Substitution

Published SAR on imidazo[2,1-b]thiazole derivatives has identified compounds with sub-micromolar IC50 values and selectivity toward melanoma cell lines within the NCI-60 panel [1]. The 3-methoxyphenyl substituent at C6 is associated with a distinct melanoma selectivity profile compared to 4-methoxyphenyl or unsubstituted phenyl analogs. This compound is suited for confirmatory antiproliferative profiling in A375P and other melanoma lines where the meta-methoxy orientation may confer a selectivity advantage.

mGluR5 Allosteric Modulator Screening in Neuroscience Drug Discovery

The imidazo[2,1-b]thiazole-3-carboxamide scaffold is claimed in patent literature as a privileged structure for mGluR5 modulation relevant to pain, anxiety, and addiction indications [1]. This compound can serve as a structurally defined screening hit or tool compound in mGluR5-targeted assays, particularly for programs seeking to differentiate allosteric modulation driven by the combination of a 3-methoxyphenyl C6 substituent and a pyridin-2-yl C3 carboxamide.

Structure-Activity Relationship (SAR) Comparator for Related Imidazo[2,1-b]thiazole-3-carboxamide Probes

When conducting SAR studies around published imidazo[2,1-b]thiazole kinase inhibitors or mGluR5 modulators, this compound provides a critical regioisomeric control. Its 3-methoxyphenyl (meta) and pyridin-2-yl substitution pattern contrasts with commercially prevalent 4-methoxyphenyl (para) and pyridin-4-yl or alkylamino variants, enabling systematic deconvolution of substituent effects on target potency and selectivity.

Quote Request

Request a Quote for 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.